![molecular formula C18H22N4O3 B2641625 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide CAS No. 1788773-23-8](/img/structure/B2641625.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazole ring, which is a class of organic compounds with the formula C3H3N2H. The imidazole and pyrazole rings are fused together, forming a unique structure .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of fused imidazole and pyrazole rings. The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The pyrazole ring is a three-carbon, two-nitrogen ring structure .
Scientific Research Applications
Synthesis and Characterization
The chemical compound has not been directly identified in the provided search results. However, similar compounds with related structural motifs have been synthesized and characterized, offering insights into potential applications and methodologies. For instance, the development of radiolabelled angiotensin II antagonists for receptor imaging (Hamill et al., 1996) and the synthesis of novel coordination complexes with pyrazole-acetamide derivatives, showcasing potential in hydrogen bonding and antioxidant activity (Chkirate et al., 2019), indicate a broad interest in exploring the chemical space around pyrazole derivatives.
Mechanistic Studies and Reactivity
Mechanistic insights and reactivity of pyrazole derivatives have been thoroughly investigated, as demonstrated by Aly et al. (2017), who explored the regioselective synthesis of 5-aminopyrazoles from amidrazones and activated nitriles, offering a basis for understanding the chemical behavior of complex pyrazole compounds (Aly et al., 2017).
Biological Evaluation
While specific studies on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide are absent, related research into pyrazole derivatives provides a context for potential biological activities. The evaluation of Schiff bases containing triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019) suggests that structurally similar compounds could possess significant biological relevance.
Catalytic Applications
Research into N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridines for CO2 carboxylation (Park et al., 2017) highlights the versatility of imidazo-pyrazolyl derivatives in catalysis, suggesting potential applications in green chemistry and CO2 utilization.
Future Directions
Imidazole-containing compounds have been attracting the attention of medicinal chemists due to their considerable biological and pharmacological activities . Therefore, the future research directions could involve exploring the potential biological activities of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide” and its derivatives, as well as optimizing its synthesis process for potential industrial applications .
properties
IUPAC Name |
3,4-diethoxy-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-24-15-6-5-14(13-16(15)25-4-2)18(23)19-9-10-21-11-12-22-17(21)7-8-20-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRXEGDJLYTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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